7-Hydroxy alosetron-d3
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Overview
Description
7-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved through various synthetic routes, including hydroxylation reactions using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of 7-Hydroxy alosetron-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy alosetron-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of alosetron.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alosetron .
Scientific Research Applications
7-Hydroxy alosetron-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the properties and behavior of similar compounds.
Biology: Employed in biological studies to investigate the effects of serotonin receptor antagonists on cellular processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in regulating gastrointestinal functions, pain perception, and mood. This inhibition can help alleviate symptoms of conditions like irritable bowel syndrome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy alosetron-d3 include:
Alosetron: The parent compound, also a serotonin 5-HT3 receptor antagonist.
Granisetron: Another serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Ondansetron: A widely used serotonin 5-HT3 receptor antagonist for treating nausea and vomiting caused by chemotherapy.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the seventh position, which can influence its binding affinity and selectivity for the serotonin 5-HT3 receptor. This modification can result in different pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
7-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)/i2D3 |
InChI Key |
CXXIOYMDTFXAIN-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C1C=C(C=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O |
Origin of Product |
United States |
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